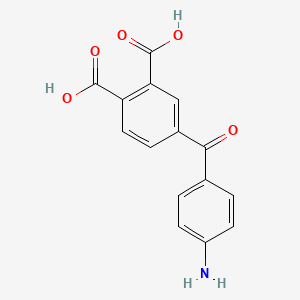

4-(4-aminobenzoyl)phthalic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-aminobenzoyl)phthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO5/c16-10-4-1-8(2-5-10)13(17)9-3-6-11(14(18)19)12(7-9)15(20)21/h1-7H,16H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBHDIITFIWYHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4 4 Aminobenzoyl Phthalic Acid and Its Analogues

Retrosynthetic Analysis and Key Disconnection Points

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For 4-(4-aminobenzoyl)phthalic acid, the primary disconnection points are the amide bond and the benzoyl linkage to the phthalic acid moiety.

Disconnection of the Amide Bond: The most intuitive disconnection is at the amide linkage, which suggests an amidation reaction between a phthalic acid derivative and an aminobenzoic acid derivative. This leads to two potential synthetic pathways:

Pathway A: Acylation of an aminobenzoic acid with a phthalic anhydride (B1165640) derivative.

Pathway B: Formation of an amide bond between a phthalic acid derivative and an aminobenzoyl precursor.

Disconnection of the Benzoyl Group: An alternative disconnection involves the bond between the benzoyl carbonyl carbon and the phthalic acid ring. This points towards a Friedel-Crafts acylation reaction, where a phthalic anhydride derivative is acylated by a substituted benzene (B151609) ring. organic-chemistry.org

A plausible retrosynthetic analysis for this compound could start by disconnecting the amide bond, leading to 4-aminobenzoic acid and a reactive derivative of phthalic acid. Further disconnection of the benzoyl group from the phthalic acid moiety would suggest a Friedel-Crafts reaction between phthalic anhydride and a suitable aromatic precursor. youtube.comyoutube.com This approach highlights the central role of fundamental organic reactions in constructing the target molecule.

Targeted Synthesis via Acylation and Condensation Reactions

The targeted synthesis of this compound and its analogues relies heavily on well-established acylation and condensation reactions. These methods provide reliable means to form the key amide and benzoyl linkages within the molecule.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and a viable method for creating the benzoyl-phthalic acid core structure. organic-chemistry.org This electrophilic aromatic substitution typically involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orglibretexts.org For the synthesis of a precursor to this compound, this would involve the acylation of a substituted benzene with phthalic anhydride. google.comnih.gov

A key advantage of Friedel-Crafts acylation is that the resulting ketone product is generally deactivated towards further substitution, preventing polyacylation. organic-chemistry.org However, a significant drawback is the requirement for stoichiometric amounts of the catalyst, as both the reactant and product can form complexes with the Lewis acid. organic-chemistry.org Furthermore, the reaction conditions can be harsh and may not be suitable for substrates with sensitive functional groups. libretexts.org

| Reactants | Catalyst | Product | Key Considerations |

| Benzene and Phthalic Anhydride | Anhydrous AlCl₃ | o-Benzoylbenzoic acid | Industrial process, generates aluminum-containing waste. google.com |

| Substituted Benzene and Phthalic Anhydride | Lewis Acids (e.g., AlCl₃, BF₃) | Substituted o-benzoylbenzoic acid | Catalyst choice and reaction conditions are crucial for yield and selectivity. organic-chemistry.orglibretexts.org |

| Pyrene and Phthalic Anhydride | AlCl₃ (mechanochemical) | 1-(o-carboxybenzoyl)pyrene | Solvent-free, environmentally friendly approach. nih.gov |

Amidation Reactions Involving Aminobenzoic Acid Precursors

Amidation is a fundamental reaction in organic chemistry for the formation of amide bonds. nih.govcore.ac.uk In the context of synthesizing this compound, this involves the reaction of an aminobenzoic acid derivative with a phthalic acid precursor.

Direct amidation between a carboxylic acid and an amine is often challenging and may require high temperatures or the use of coupling agents to activate the carboxylic acid. nih.govrsc.orgucl.ac.uk Common coupling agents include carbodiimides and phosphonium (B103445) salts, which facilitate the reaction under milder conditions. nih.gov

A relevant approach could involve the reaction of 4-aminobenzoic acid with a reactive derivative of phthalic acid, such as phthalic anhydride or its corresponding acyl chloride. The reaction of amines with cyclic anhydrides like phthalic anhydride can lead to the opening of the anhydride ring to form a phthalamic acid derivative. nih.gov

Carboxylic Acid and Amine Functional Group Transformations

The synthesis of this compound and its analogues often requires the manipulation of carboxylic acid and amine functional groups. These transformations are crucial for introducing the desired functionalities and for enabling specific coupling reactions.

For instance, a nitro group can be introduced onto an aromatic ring through nitration and subsequently reduced to an amine. This is a common strategy for preparing amino-substituted aromatic compounds. google.com The reduction of a nitro group can be achieved through various methods, including catalytic hydrogenation or using reducing agents like iron powder in acidic media. google.com

Carboxylic acids can be converted to more reactive derivatives, such as acyl chlorides or esters, to facilitate subsequent reactions. google.com For example, reacting a carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride yields the corresponding acyl chloride, which is a highly reactive acylating agent. ucl.ac.uk

Multi-step Synthetic Pathways

The synthesis of complex molecules like this compound often necessitates a multi-step approach. vapourtec.comsyrris.jpresearchgate.netresearchgate.net This allows for the sequential introduction of functional groups and the construction of the molecular framework in a controlled manner. A multi-step synthesis provides the flexibility to employ a variety of reactions and to purify intermediates at each stage, ensuring the final product's purity. beilstein-journals.org

Reduction of Nitro Precursors to Amino Groups

A prevalent and effective method for the synthesis of aromatic amines is the reduction of their corresponding nitro compounds. In the context of this compound, the direct precursor is 4-(4-nitrobenzoyl)phthalic acid. The transformation of the nitro group to an amino group is a critical step that dictates the final monomer's quality and subsequent polymerization capability.

The most common approach for this reduction is catalytic hydrogenation. This method is widely employed in industrial processes due to its high efficiency, selectivity, and the generation of clean byproducts, primarily water. The reaction typically involves the use of a heterogeneous catalyst, most notably palladium on carbon (Pd/C), in the presence of a hydrogen source.

The synthesis of the nitro precursor, 4-(4-nitrobenzoyl)phthalic acid, can be accomplished through the hydrolysis of 4-nitrophthalimide. orgsyn.orgorgsyn.org The subsequent reduction to the desired amino compound is analogous to the well-documented reduction of similar aromatic nitro acids. For instance, the preparation of 4-aminobenzoic acid from 4-nitrobenzoic acid via catalytic hydrogenation is a standard industrial process that achieves high yields and purity. google.com In a typical procedure, the nitro compound is dissolved in a suitable solvent, often an aqueous alkaline solution to form the sodium salt, and then subjected to hydrogenation under pressure in the presence of a Pd/C catalyst. google.com The reaction is generally carried out at a controlled temperature until the uptake of hydrogen ceases. Acidification of the reaction mixture then precipitates the final amino acid product.

The general reaction scheme is as follows:

Figure 1: Reduction of 4-(4-nitrobenzoyl)phthalic acid to this compound

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a powerful tool for the definitive assignment of the proton and carbon frameworks of 4-(4-aminobenzoyl)phthalic acid. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete picture of the molecule's connectivity can be assembled.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of signals corresponding to the distinct proton environments within its two aromatic rings and substituent groups. The aromatic region will be characterized by complex splitting patterns due to proton-proton couplings.

The protons of the phthalic acid moiety are expected to show three distinct signals. The proton adjacent to the benzoyl substituent and flanked by two carboxylic acid groups would likely appear as a doublet. The other two protons on the phthalic acid ring would also present as doublets or doublets of doublets, with their precise chemical shifts influenced by the electronic effects of the neighboring carbonyl and carboxyl groups.

For the 4-aminobenzoyl portion, the two protons ortho to the amino group are expected to be chemically equivalent and will likely appear as a doublet. Similarly, the two protons meta to the amino group (and ortho to the carbonyl group) will also be equivalent and present as a doublet. The amino (-NH₂) protons themselves would typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration. The carboxylic acid protons (-COOH) are also expected to produce broad singlet signals, often at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH (Phthalic acid moiety) | 7.5 - 8.5 | m |

| Aromatic CH (Aminobenzoyl moiety) | 6.5 - 8.0 | m |

| -NH₂ | 4.0 - 6.0 | br s |

| -COOH | 10.0 - 13.0 | br s |

Note: These are predicted values and actual experimental data may vary. 'm' denotes multiplet, 'br s' denotes broad singlet.

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal.

The spectrum is expected to show signals for the two carboxylic acid carbons and the ketone carbonyl carbon in the downfield region (typically 165-200 ppm). The aromatic region (110-160 ppm) will contain a series of signals corresponding to the carbon atoms of the two benzene (B151609) rings. The carbon attached to the amino group is expected to be significantly shielded compared to the other aromatic carbons, resulting in an upfield shift. Conversely, the carbons directly bonded to the carbonyl and carboxyl groups will be deshielded and appear at a more downfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ketone) | 190 - 200 |

| C=O (Carboxylic Acid) | 165 - 175 |

| Aromatic C-NH₂ | 145 - 155 |

| Aromatic C (quaternary) | 130 - 145 |

| Aromatic CH | 110 - 135 |

Note: These are predicted values and actual experimental data may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings within the same spin system. Cross-peaks in the COSY spectrum would connect coupled protons, for instance, the adjacent aromatic protons on both the phthalic acid and aminobenzoyl rings. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms. researchgate.netsdsu.edu Each cross-peak in the HSQC spectrum would link a specific proton signal to its corresponding carbon signal, greatly aiding in the assignment of the carbon skeleton.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy, provides valuable information about the functional groups present in this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to display characteristic absorption bands for its various functional groups. The O-H stretching vibrations of the carboxylic acid groups would appear as a very broad band in the region of 2500-3300 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected to show two distinct peaks in the range of 3300-3500 cm⁻¹.

The carbonyl (C=O) stretching region will be particularly informative. The two carboxylic acid carbonyls are likely to produce a strong, broad absorption band around 1700-1730 cm⁻¹. The ketone carbonyl stretching vibration is expected to appear at a slightly lower wavenumber, typically in the range of 1640-1680 cm⁻¹, due to conjugation with the aromatic rings.

The spectrum will also feature characteristic peaks for C=C stretching vibrations of the aromatic rings in the 1450-1600 cm⁻¹ region and C-N stretching vibrations around 1250-1350 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Sharp (two bands) |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong, Broad |

| C=O Stretch (Ketone) | 1640 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Note: These are predicted values and actual experimental data may vary.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

ATR-IR spectroscopy is a surface-sensitive technique that provides information similar to traditional FTIR but with minimal sample preparation. nih.govnih.govmdpi.com For a solid sample of this compound, the ATR-IR spectrum would be expected to show the same characteristic absorption bands as the FTIR spectrum. nih.govnih.govmdpi.com The relative intensities of the peaks might differ slightly due to the nature of the measurement. This technique is particularly useful for obtaining high-quality spectra of solid materials without the need for preparing KBr pellets or Nujol mulls. The expected vibrational bands would correspond to the O-H and N-H stretching, C=O stretching of the carboxylic acids and the ketone, aromatic C=C stretching, and C-N stretching vibrations, consistent with the functional groups present in the molecule. nih.govnih.govmdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of a molecule, which are crucial for confirming its identity and structural features.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of a compound, allowing for the determination of its elemental composition with a high degree of confidence. This technique is critical for distinguishing between compounds with the same nominal mass but different chemical formulas.

At present, specific high-resolution mass spectrometry data for this compound is not available in the public domain. The theoretical exact mass can be calculated based on its chemical formula, C₁₅H₁₁NO₅.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₁NO₅ |

| Theoretical Exact Mass | 285.0637 u |

This table presents the theoretical exact mass of this compound, calculated from the sum of the exact masses of its constituent isotopes.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, providing molecular weight information and, through tandem mass spectrometry (MS/MS), detailed structural insights via fragmentation analysis.

Specific experimental ESI-MS fragmentation data for this compound has not been reported in readily accessible scientific literature. However, predictable fragmentation pathways can be hypothesized based on the molecule's structure, which includes carboxylic acid, amide, and ketone functionalities.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.

Detailed experimental UV-Vis spectroscopic data, including specific absorption maxima and corresponding electronic transitions for this compound, are not currently available in published literature.

X-ray Diffraction (XRD) for Crystalline Structure Determination

A search of crystallographic databases and the scientific literature did not yield any published single-crystal X-ray diffraction data for this compound. Therefore, experimental details regarding its crystal system, space group, and unit cell dimensions are not available at this time.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic structure and properties of molecules from first principles.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule (its geometry) and the distribution of electrons. For 4-(4-aminobenzoyl)phthalic acid, a DFT calculation would begin by proposing an initial structure, which the algorithm then refines to find the lowest energy, or most stable, conformation. This process yields precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations provide insights into the molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of the molecule's chemical reactivity and stability. nih.gov

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions

Following a DFT optimization, Natural Bond Orbital (NBO) analysis can be performed to translate the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns more closely with classical chemical intuition. youtube.comnih.gov This analysis is particularly useful for understanding electron delocalization, where electrons are shared among more than two atoms. For this compound, NBO analysis would quantify the delocalization within the aromatic rings and across the amide and ketone linkages. It also provides a detailed picture of hyperconjugative interactions and the strength of potential hydrogen bonds, which are critical for understanding how the molecule might interact with itself and with other molecules. nih.gov

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MESP) surface is a color-coded map that illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. For this compound, an MESP analysis would highlight the electronegative oxygen and nitrogen atoms as potential sites for interaction.

Molecular Modeling and Simulation Studies

While quantum calculations focus on the static properties of a single molecule, molecular modeling and simulations are used to explore the dynamic behavior and conformational possibilities of a molecule over time.

Conformational Analysis and Energy Minimization

This compound has several rotatable bonds, allowing it to adopt numerous different three-dimensional shapes, or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable, low-energy conformers. mdpi.com This is often done by rotating key dihedral angles and calculating the energy of each resulting structure. The identified low-energy conformations are the ones most likely to be present under experimental conditions and are used as starting points for more complex simulations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations provide a "movie" of how a molecule moves and flexes over time at a given temperature. mpg.de By solving Newton's equations of motion for all the atoms in the system, MD simulations can reveal how the molecule's shape changes, how it interacts with its environment (such as a solvent), and the stability of its various conformations. For this compound, an MD simulation could show the flexibility of the link between the two aromatic rings and how intramolecular hydrogen bonds might form and break, providing a deeper understanding of its physical and chemical behavior in a realistic environment.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique partitions the crystal space into regions where the electron distribution of a procrystal (the sum of spherical atomic electron densities of the molecule and its neighbors) is dominated by a specific molecule. The resulting three-dimensional Hirshfeld surface provides a detailed picture of the molecule's shape and its contact preferences with neighboring molecules.

Key parameters mapped onto the Hirshfeld surface to highlight intermolecular interactions include:

dnorm (Normalized Contact Distance): This property is calculated from di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface), and is normalized by the van der Waals radii of the respective atoms. Negative dnorm values, typically colored red, indicate intermolecular contacts shorter than the sum of the van der Waals radii, such as hydrogen bonds and other close contacts. Positive values (blue) represent contacts that are longer, while white areas denote contacts around the van der Waals separation.

Shape Index and Curvedness: These parameters provide information about the shape of the surface. The shape index can identify complementary hollows and bumps indicative of π-π stacking interactions, while curvedness highlights flat regions of the surface that are often associated with planar stacking.

2D Fingerprint Plots

A two-dimensional fingerprint plot is a histogram that summarizes the intermolecular contacts over the entire Hirshfeld surface. It plots di against de, providing a unique "fingerprint" for the crystal structure. Each point on the plot represents a specific type of contact, and the color of the points indicates the relative frequency of that contact.

O···H/H···O contacts: These would be of primary importance, representing the strong hydrogen bonds involving the carboxylic acid and amine functional groups. They typically appear as distinct, sharp spikes on the fingerprint plot.

H···H contacts: These generally constitute a large portion of the surface area and represent van der Waals interactions.

C···C contacts: These can indicate the presence of π-π stacking interactions between the aromatic rings.

N···H/H···N contacts: These would represent interactions involving the amine group.

Hypothetical Data Table for Intermolecular Interactions

If a Hirshfeld surface analysis of this compound were to be performed, the results could be summarized in a table similar to the one below. The values presented here are purely hypothetical and for illustrative purposes only, as no experimental or calculated data for this specific compound has been found.

| Interaction Type | Hypothetical Contribution (%) |

| O···H/H···O | 35.0 |

| H···H | 30.5 |

| C···H/H···C | 20.2 |

| C···C | 8.5 |

| N···H/H···N | 4.8 |

| Other | 1.0 |

| Total | 100.0 |

Such a table would provide a quantitative summary of the relative importance of different intermolecular forces in the crystal packing of this compound, offering valuable insights into its solid-state structure and properties.

Potential Applications in Materials Science and Polymer Chemistry

Monomer for Polymer Synthesis

As a monomer, 4-(4-aminobenzoyl)phthalic acid possesses the necessary reactive sites to participate in polymerization reactions, leading to the formation of high-performance polymers. Its structure allows it to act as an AB2-type monomer, where 'A' is the amine group and 'B' represents the two carboxylic acid groups, enabling the creation of complex polymer architectures.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis of polyimides typically involves a two-step process. The first step is the reaction of a diamine with a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. vt.edu In the second step, this precursor is converted into the final polyimide through thermal or chemical imidization, which involves the elimination of water. vt.edukoreascience.kr

This compound can serve as a unique monomer for polyimide synthesis. Research has demonstrated the synthesis of a novel, rigid-chain polyimide, poly(p-phenylene)phthalimide, from 4-(4′-aminophenyl)phthalic acid. researchgate.net This polymer is notable for its structure, which is devoid of the flexible ether or other hinged groups commonly found in many commercial polyimides. researchgate.net The resulting material exhibits a mesomorphic and highly homogeneous structure. researchgate.net

The general synthesis route involves the polycondensation of the monomer, which contains both amine and carboxylic acid functionalities, to form the polyimide. This process can be compared to syntheses using other aromatic diamines and dianhydrides to produce polyimides with specific characteristics, such as optical transparency and thermal stability. koreascience.krkoreascience.kr

Table 1: Examples of Dianhydrides Used in Polyimide Synthesis

| Dianhydride Name | Abbreviation | Potential Application with this compound |

|---|---|---|

| Pyromellitic Dianhydride | PMDA | Creation of highly rigid and thermally stable polyimides. researchgate.net |

| 3,3′,4,4′-Biphenyltetracarboxylic Dianhydride | BPDA | Synthesis of semi-crystalline or liquid crystalline polyimides. researchgate.net |

| 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (B1165640) | 6FDA | Improvement of solubility and optical clarity of the resulting polyimide. koreascience.krkoreascience.kr |

Condensation polymerization is a fundamental process in polymer chemistry where monomers join together with the concurrent loss of a small molecule, such as water. savemyexams.comyoutube.com This method is widely used to synthesize polyamides, which are characterized by the repeating amide linkage (-CO-NH-). libretexts.org

This compound is a suitable monomer for polyamide synthesis due to the presence of both a nucleophilic amine group and electrophilic carboxylic acid groups within the same molecule. This allows it to undergo self-polymerization or to be reacted with other co-monomers. For instance, it can react with diamines to form poly(amide-imide)s or with diacid chlorides to form polyamides.

The low-temperature solution polycondensation method is a common technique for synthesizing aromatic polyamides. scirp.orgscirp.org This process involves reacting monomers, such as a diamine and a diacid chloride, in a suitable solvent at low temperatures. scirp.org The resulting aromatic polyamides often exhibit high-temperature resistance and good thermal stability. scirp.orgscirp.org The incorporation of a monomer like this compound would be expected to yield polymers with high thermal stability due to its rigid aromatic structure.

Table 2: Monomer Types in Condensation Polymerization for Polyamides

| Monomer Type | Functional Groups | Role in Polymerization | Example |

|---|---|---|---|

| Dicarboxylic Acid | Two -COOH groups | Reacts with a diamine to form the polyamide chain. tutormyself.com | Adipic Acid, Terephthalic Acid libretexts.org |

| Diamine | Two -NH2 groups | Reacts with a dicarboxylic acid or its derivative. libretexts.org | Hexanediamine libretexts.org |

| Amino Acid | One -COOH and one -NH2 group | Can undergo self-condensation to form a polyamide. | 11-aminoundecanoic acid |

Role in Functional Materials Development

The development of functional materials with tailored properties is a significant area of materials science. Monomers with specific functional groups and rigid structures are crucial for designing these advanced materials.

Alkyd resins are a prominent type of synthetic polymer used extensively in the coatings and paints industry. google.com They are typically produced by the condensation polymerization of a dicarboxylic acid or its anhydride, a polyol (like glycerol), and a fatty acid. google.comepo.org Phthalic anhydride is a key dicarboxylic acid component in the manufacturing of many alkyd resins. epo.orggoogle.com

Given its structure as a derivative of phthalic acid, this compound can be incorporated into resin formulations. Its dicarboxylic acid functionality allows it to be integrated into the polyester (B1180765) backbone of an alkyd resin. The presence of the additional aminobenzoyl group could be leveraged to introduce specific properties, such as improved adhesion, enhanced thermal resistance, or providing a reactive site for subsequent cross-linking reactions. The development of bio-based alternatives to phthalic anhydride for use in resins is an active area of research, highlighting the industrial importance of this class of compounds. biorizon.eu

The unique AB2 structure of this compound makes it an ideal precursor for creating advanced polymeric structures beyond simple linear chains. This molecular configuration can lead to the formation of hyperbranched or dendritic polymers. These highly branched, three-dimensional macromolecules have distinct properties compared to their linear counterparts, including lower viscosity and higher solubility.

Furthermore, its use in synthesizing rigid-rod polyimides, which are devoid of flexible linkages, places it in the category of precursors for advanced materials. researchgate.net Such polymers are investigated for applications requiring high modulus and low thermal expansion. The ability to form soluble polyimides that can be cast into flexible, transparent films is another hallmark of advanced polymeric materials sought for applications in electronics and aerospace. koreascience.krkoreascience.kr The strategic selection of monomers like this compound is a key strategy in developing polymers with tailored functionalities, such as photosensitivity or specific optical properties. jbnu.ac.kr

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds like 4-(4-aminobenzoyl)phthalic acid. fishersci.ca Its high resolution and sensitivity make it ideal for assessing the purity of the compound and determining its concentration in various matrices. fishersci.caresearchgate.net The method's versatility allows for the analysis of the parent compound as well as potential impurities, such as starting materials or degradation products. ptfarm.plresearchgate.net

A typical HPLC analysis for this compound would involve a reversed-phase separation mode. In this mode, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, often a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comglsciences.com The separation of this compound and its related substances is achieved based on their differential partitioning between the stationary and mobile phases. helixchrom.com The presence of both acidic carboxylic groups and a basic amino group means that the pH of the mobile phase is a critical parameter that can significantly influence the retention time by altering the ionization state of the molecule. glsciences.com

Detection is commonly performed using a UV-Vis spectrophotometric detector, as the aromatic rings and carbonyl groups in the molecule allow for strong absorbance in the ultraviolet region. sielc.com A patent for detecting related substances in phthalic anhydride (B1165640) suggests a detection wavelength between 225-235 nm. google.com For impurities like p-aminobenzoic acid and N-4-aminobenzoyl-L-glutamic acid in similar compounds, a wavelength of 269 nm has been utilized. nih.gov Method validation is essential and typically includes assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net For instance, in the analysis of impurities in folic acid, LOD and LOQ values for N-4-aminobenzoyl-L-glutamic acid were found to be 20 ng/mL and 70 ng/mL, respectively. ptfarm.pl

| Parameter | Typical Conditions for Related Phthalic/Aminobenzoic Acids |

| Chromatographic Column | Reversed-phase C8 or C18, Mixed-mode (e.g., Primesep B) sielc.comgoogle.comsielc.com |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water mixture sielc.comgoogle.com |

| Buffer | Phosphate buffer, Phosphoric acid, or Trifluoroacetic acid (TFA) sielc.comgoogle.comsielc.com |

| Flow Rate | 0.8 - 1.2 mL/min google.com |

| Column Temperature | 30 - 40 °C google.comacs.org |

| Detection Wavelength | 200 nm, 225-235 nm, or ~270 nm sielc.comgoogle.comsielc.com |

| Limit of Detection (LOD) | Example for related compounds: 20-23 ng/mL ptfarm.pl |

| Limit of Quantification (LOQ) | Example for related compounds: 70-81 ng/mL ptfarm.pl |

Spectrophotometric and Spectrofluorimetric Methods for Quantitative Analysis

Spectrophotometric and spectrofluorimetric methods offer simple, rapid, and cost-effective alternatives for the quantitative analysis of this compound. iajps.compnrjournal.com These techniques are particularly useful for routine analysis in quality control laboratories. glsciences.com

Spectrophotometry UV-Visible spectrophotometry relies on the principle that the analyte absorbs light at a specific wavelength. iajps.com For quantitative analysis, a calibration curve is constructed by plotting the absorbance of standard solutions against their known concentrations. The concentration of an unknown sample can then be determined from this curve. A study on 4-aminobenzoic acid (p-aminobenzoic acid or PABA), a structural component of the target molecule, utilized a charge-transfer reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a chromogenic reagent. sphinxsai.com The resulting colored complex exhibited maximum absorbance at 474 nm, and the method was validated with a limit of detection (LOD) of 0.55 µg/mL and a limit of quantification (LOQ) of 1.67 µg/mL. sphinxsai.com Given the structural similarity, a similar charge-transfer complexation strategy could be developed for this compound. Aqueous solutions of phthalic acid itself show an absorbance maximum around 281 nm, which could also be a basis for direct UV quantification, although derivatization often enhances sensitivity and selectivity. researchgate.net

Spectrofluorimetry Spectrofluorimetry is an inherently more sensitive and selective technique than spectrophotometry. nih.gov It measures the fluorescence emitted by a compound after it absorbs light. Since this compound possesses a primary aromatic amine, it can be derivatized with a fluorogenic reagent to produce a highly fluorescent product. illinois.edu O-phthalaldehyde (OPA) is a common reagent that reacts with primary amines in the presence of a thiol, such as β-mercaptoethanol, to form intensely fluorescent isoindole derivatives. nih.gov A spectrofluorimetric method developed for other primary amine-containing drugs using OPA involved excitation at 340 nm and measurement of the emission at 450 nm. nih.gov This approach demonstrated excellent sensitivity, with limits of detection in the range of 0.0391 to 0.0400 µg/mL. nih.gov Another strategy involves using a fluorescent reagent like eosin, where the quenching of the reagent's native fluorescence by the analyte is proportional to the analyte's concentration. nih.gov

| Method | Principle | Reagent Example | λmax (nm) | Key Findings (for related compounds) |

| Spectrophotometry | Charge-transfer complexation sphinxsai.com | DDQ sphinxsai.com | 474 sphinxsai.com | LOD: 0.55 µg/mL, LOQ: 1.67 µg/mL for PABA sphinxsai.com |

| Spectrofluorimetry | Derivatization of primary amine nih.gov | O-phthalaldehyde (OPA) nih.gov | Ex: 340, Em: 450 nih.gov | LOD: ~0.04 µg/mL for primary amine drugs nih.gov |

| Spectrofluorimetry | Fluorescence Quenching nih.gov | Eosin nih.gov | Ex: 304, Em: 543 nih.gov | Linear range: 1-10 µg/mL for Dothiepin HCl nih.gov |

Chromatographic Separations (e.g., TLC)

Thin-Layer Chromatography (TLC) is a versatile, rapid, and inexpensive chromatographic technique used for the qualitative identification of compounds, checking purity, and monitoring the progress of chemical reactions. umich.eduaga-analytical.com.pl It involves spotting the sample onto a plate coated with a thin layer of adsorbent (the stationary phase), such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable solvent system (the mobile phase). umich.edu

For this compound, a silica gel plate would be a common choice for the stationary phase. reachdevices.com Given the compound's polarity, due to its carboxylic acid and amino functional groups, a polar mobile phase would be required. A common eluent system for the separation of amino acids, which share functional group similarities, is a mixture of n-butanol, acetic acid, and water (e.g., in a 3:1:1 ratio). reachdevices.com The separation occurs as the mobile phase moves up the plate by capillary action, and different compounds travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. youtube.com

After development, the separated spots are visualized. Since this compound has chromophores, it may be visible under UV light (typically at 254 nm). umich.edu For enhanced or more specific detection, various spray reagents can be used. illinois.edu Ninhydrin is a classic reagent for detecting primary amines, which reacts to produce characteristic colored spots (usually pink or purple). illinois.edureachdevices.com Reagents like bromocresol green can be used to specifically detect acidic compounds, which appear as yellow spots on a green background. illinois.edu The position of the spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. umich.edu This value can be used for identification by comparing it to the Rf of a known standard run under the same conditions.

| Parameter | Typical Conditions for TLC of Related Compounds |

| Stationary Phase | Silica Gel 60 F254, Cellulose, or Alumina plates fishersci.careachdevices.com |

| Mobile Phase | n-Butanol : Acetic Acid : Water (3:1:1, v/v/v) reachdevices.com |

| Sample Application | 1-5 µL of a dilute solution in a suitable solvent (e.g., water/methanol) reachdevices.com |

| Development | Ascending development in a saturated chamber fishersci.ca |

| Visualization | 1. UV light (254 nm) 2. Ninhydrin spray (for amino group) illinois.edureachdevices.com 3. Bromocresol green spray (for carboxylic acid groups) illinois.edu 4. Phosphomolybdic acid or potassium permanganate (B83412) stain (general purpose) illinois.edu |

| Rf Values | Highly dependent on exact conditions; comparison with standard is key. For example, amino acids show a range of Rf values (e.g., Alanine ~0.30, Phenylalanine ~0.62 on silica with n-butanol:acetic acid:water) reachdevices.com |

Future Research Directions and Theoretical Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency

The demand for more sustainable and cost-effective chemical manufacturing has spurred research into innovative synthetic pathways for aromatic compounds like 4-(4-aminobenzoyl)phthalic acid. Future efforts are concentrated on moving beyond traditional petroleum-based methods, which are often energy-intensive and environmentally taxing. mdpi.com

Key future directions include:

Green Biosynthesis: A significant area of development is the use of microorganisms to produce aminobenzoic acid derivatives. mdpi.com The future may involve identifying or engineering microbial strains with high tolerance to the toxicity of the target compounds, thereby increasing yield and viability. mdpi.com Research into uncovering alternative or simpler biosynthetic branches could also dramatically improve synthesis efficiency. mdpi.com

Catalytic Innovations: The use of novel catalysts presents another promising frontier. For instance, processes utilizing phenylboronic acid catalysts have been explored for related amide bond formations. google.com Future work could focus on developing more robust and recyclable catalysts to streamline production and reduce waste.

Advanced Organic Synthesis Techniques: Modern synthetic organic chemistry offers a toolbox of reactions that could be adapted for more efficient synthesis. Palladium-catalyzed coupling reactions, for example, have proven effective for creating complex indole (B1671886) cores from aniline (B41778) derivatives and could be explored for constructing the benzoylphthalic acid scaffold. beilstein-journals.org Similarly, classic reactions like the Paal-Knorr cyclocondensation, used to form substituted pyrrole (B145914) motifs, demonstrate the potential for building complex molecular architectures from simpler precursors in high yield. beilstein-journals.org The goal is to develop scalable routes that are not only high-yielding but also environmentally benign, avoiding the use of corrosive or hazardous reagents like heavy metals and acyl chlorides. google.com

In-depth Mechanistic Studies of Reaction Pathways

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and controlling product formation. For this compound, this involves dissecting both chemical and potential biochemical pathways.

Chemical Synthesis Mechanisms: For chemical syntheses, which often involve the acylation of an aminobenzoic acid derivative with a phthalic anhydride (B1165640) derivative, detailed mechanistic studies are crucial. Understanding the intermediates, transition states, and the role of catalysts and solvents can lead to significant improvements in yield and purity. Future research will likely employ advanced spectroscopic and kinetic analysis to elucidate these complex reaction coordinates.

Exploration of Supramolecular Chemistry and Crystal Engineering

The molecular structure of this compound, featuring both hydrogen bond donors (amine and carboxylic acid groups) and acceptors (carbonyl and carboxylic acid groups), makes it an ideal candidate for applications in supramolecular chemistry and crystal engineering. nih.govresearchgate.net This field focuses on designing and synthesizing multi-component crystalline solids, or co-crystals, to achieve enhanced physicochemical properties such as solubility, stability, and bioavailability without altering the covalent structure of the active molecule. nih.gov

Supramolecular Heterosynthons: A key strategy in crystal engineering is the use of supramolecular heterosynthons, which are robust and predictable non-covalent interactions between different but complementary functional groups. nih.govul.ie The carboxylic acid-primary amide heterosynthon is a particularly reliable motif. researchgate.netrsc.org Given that this compound possesses these functionalities, it can be used to form highly predictable co-crystals. researchgate.netul.ie Future research will explore the formation of co-crystals between this compound and other active pharmaceutical ingredients (APIs) or pharmaceutically acceptable coformers to create novel materials with tailored properties. nih.gov

Designing Multi-Component Crystals: The formation of a co-crystal versus a salt is often guided by the difference in pKa values between the components. mdpi.com This principle allows for the rational design of new solid phases. nih.gov Research will focus on systematically co-crystallizing this compound derivatives with a diverse library of coformers to explore new crystalline forms and their corresponding physical properties. researchgate.netnih.gov This approach represents a powerful strategy for developing improved drug substances and other functional materials. nih.gov

| Supramolecular Synthon Type | Interacting Functional Groups | Relevance to this compound | Reference |

| Heterosynthon | Carboxylic Acid – Primary Amide | The molecule contains both functional groups, allowing for the formation of robust, predictable intermolecular hydrogen bonding networks in co-crystals. | researchgate.netrsc.org |

| Heterosynthon | Carboxylic Acid – Aromatic Nitrogen | The amine group can interact with complementary functional groups on co-former molecules, enabling the design of diverse multi-component crystals. | ul.ie |

| Homosynthon | Carboxylic Acid – Carboxylic Acid | The two carboxylic acid groups can form dimers, a common and stable motif in crystal structures. | nih.gov |

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research, thereby accelerating the development process.

Molecular Docking and Dynamics: For potential therapeutic applications, such as the design of protein kinase inhibitors based on related phthalic acid scaffolds, computational modeling is indispensable. mdpi.com Molecular docking can predict the binding orientation of a ligand within a protein's active site, while molecular dynamics (MD) simulations can validate the stability of the binding pose over time. mdpi.com Future studies on this compound derivatives will likely use these methods to screen virtual libraries and prioritize candidates for synthesis and biological testing.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to understand the electronic structure and reactivity of molecules. mdpi.com Frontier Molecular Orbital (FMO) analysis helps identify the sites most likely to be involved in chemical reactions, while Molecular Electrostatic Potential (MEP) maps reveal the charge distribution and sites for non-covalent interactions. mdpi.com These calculations are crucial for understanding the forces that govern supramolecular assembly and for predicting how modifications to the molecular structure will affect its properties. mdpi.com

| Computational Method | Application in Future Research | Predicted Properties | Reference |

| Molecular Docking | Designing and screening potential enzyme inhibitors. | Binding affinity and orientation in a protein active site. | mdpi.com |

| Molecular Dynamics (MD) Simulations | Validating the stability of ligand-protein complexes. | Stability of binding, conformational changes. | mdpi.com |

| Density Functional Theory (DFT) | Reproducing and understanding supramolecular assemblies. | Geometric parameters, electronic properties. | mdpi.com |

| Frontier Molecular Orbital (FMO) Analysis | Gaining insight into electronic properties and reactivity. | HOMO-LUMO energy gaps, reactive sites. | mdpi.com |

| Molecular Electrostatic Potential (MEP) | Mapping charge distribution to predict interaction sites. | Loci for electrophilic and nucleophilic attack, hydrogen bonding sites. | mdpi.com |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(4-aminobenzoyl)phthalic acid and its derivatives?

Answer:

- High-temperature polycondensation : A one-stage method using molten benzoic acid as a solvent, reacting aromatic diamines (e.g., 1,4-phenylene-bis-(5-oxy-1,3-phenylenediamine)) with functionalized phthalic acid derivatives (e.g., 4-(3-aminophenoxy)phthalic acid) to form highly branched polyimides .

- Microwave-assisted synthesis : Enhances reaction efficiency and yield compared to traditional reflux methods. For example, sulfonamide derivatives of phthalic acid achieve >90% yield under microwave conditions .

- Hydrolysis of precursors : Substituted 4-aryloxyphthalic acids can be synthesized via alkaline hydrolysis of nitro- or methyl-protected intermediates .

Q. How is the structural integrity of this compound validated in synthesized compounds?

Answer:

- Spectroscopic techniques : NMR (¹H and ¹³C) confirms the presence of aromatic protons, amine groups, and carboxylate moieties.

- Chromatographic analysis : UPLC with BEH Phenyl columns provides rapid separation and purity assessment (e.g., retention time <3.5 minutes for polymer additives) .

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks in crystalline derivatives .

Q. What are the primary research applications of this compound in materials science?

Answer:

- Polymer synthesis : Serves as a monomer for hyperbranched polyimides with enhanced thermal stability (>400°C) and solubility, critical for flexible electronics .

- Metal-organic frameworks (MOFs) : Functionalized phthalic acid derivatives act as polytopic linkers to construct porous networks with high surface areas (>2000 m²/g) .

Advanced Research Questions

Q. How can reaction conditions be optimized to control the topology of polyimides derived from this compound?

Answer:

- Solvent selection : Molten benzoic acid reduces side reactions and promotes controlled branching .

- Stoichiometric tuning : Adjusting the molar ratio of diamine to phthalic acid monomer modulates branching density. A 1:1 ratio favors linear chains, while excess diamine induces hyperbranching .

- Kinetic studies : Real-time FTIR monitors imidization rates to optimize curing temperatures and avoid premature crosslinking .

Q. What strategies resolve contradictions in toxicity data between phthalic acid and its anhydride derivatives?

Answer:

- Metabolite profiling : Phthalic acid is a secondary metabolite of phthalate esters (e.g., DEHP), complicating direct toxicity comparisons. Use isotopic labeling (e.g., ¹⁴C-tracers) to distinguish endogenous vs. exogenous sources .

- In vitro assays : Compare cytotoxicity in hepatocyte models using LC-MS to quantify metabolic byproducts (e.g., mono-ethylhexyl phthalate) .

- Surrogate validation : Phthalic anhydride’s acute toxicity (LD₅₀ ~800 mg/kg in rats) is not directly extrapolatable to phthalic acid due to differing reactivity .

Q. How do microwave synthesis parameters influence the yield and purity of sulfonamide-phthalic acid conjugates?

Answer:

- Power and duration : Microwave irradiation at 300 W for 10 minutes increases yields by 40% compared to 24-hour reflux methods .

- Solvent polarity : DMF enhances microwave absorption, reducing side-product formation (e.g., <5% unreacted sulfanilamide) .

- Post-synthesis purification : Flash chromatography with gradient elution (hexane:ethyl acetate) isolates >95% pure products .

Q. What computational tools predict the crystallographic behavior of this compound derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.